molecular formula C19H20ClFN2O3S B11236867 1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B11236867
M. Wt: 410.9 g/mol
InChI Key: FZBQCYYJOSDBMX-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and both chlorophenyl and fluorophenyl substituents. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-18-6-2-1-4-15(18)13-27(25,26)23-11-3-5-14(12-23)19(24)22-17-9-7-16(21)8-10-17/h1-2,4,6-10,14H,3,5,11-13H2,(H,22,24)

InChI Key

FZBQCYYJOSDBMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base to form 1-(2-chlorophenyl)piperidine This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-chlorophenyl)piperidine-3-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-bromophenyl)piperidine-3-carboxamide

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or as a versatile reagent in organic synthesis.

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